molecular formula C9H11NO2 B101513 4-(1,3-Dioxolan-2-yl)aniline CAS No. 19073-14-4

4-(1,3-Dioxolan-2-yl)aniline

Cat. No. B101513
CAS RN: 19073-14-4
M. Wt: 165.19 g/mol
InChI Key: AGTSXXZWXWHAKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives can involve multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions, as demonstrated in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline with a high overall yield of 72.0% . Another example is the synthesis of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline, which involved SN2-Ar aminations, N-acylations, and Williamson etherifications . These methods highlight the versatility and complexity of aniline derivative synthesis.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be characterized using various spectroscopic techniques. For instance, the structure of the synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline was confirmed by elemental analyses, IR spectra, and 1H NMR . Similarly, the structure of 2-(1,2,4-oxadiazol-5-yl)anilines was elucidated using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding . These studies demonstrate the importance of structural characterization in understanding the properties of aniline derivatives.

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions, including self-assembly processes. For example, 4-(1,2-diphenylbut-1-en-1-yl)aniline was used to create self-assembled nanoparticles . Additionally, the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involved a one-pot reaction of amidoximes with isatoic anhydrides, showcasing the reactivity of aniline derivatives in creating heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The self-assembly of 4-(1,2-diphenylbut-1-en-1-yl)aniline into nanoparticles suggests amphiphilic properties . The dendrimers based on 4-(n-octyloxy)aniline exhibited the ability to self-organize in solution and form spherical nano-aggregates, indicating their potential in nanotechnology applications . The electrochemical synthesis of a polymer based on an aniline derivative in aqueous solution further highlights the conductive properties of these compounds, which can be utilized in dye-sensitized solar cells .

Scientific Research Applications

Application 1: Preparation of Luminogens and Fluorescent Polyimides

  • Scientific Field : Chemistry, specifically Organic Synthesis and Polymer Chemistry .
  • Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” is used as a reagent in the preparation of luminogens and fluorescent polyimides . Luminogens are substances that emit light upon stimulation, and fluorescent polyimides are a type of polymer that can emit light. These materials have applications in various fields, including optoelectronics and bioimaging.

Application 2: Synthesis of 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide

  • Scientific Field : Chemistry, specifically Organic Synthesis .
  • Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” is used in the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide . This compound could potentially have various applications in the field of organic chemistry.

Application 3: Synthesis of Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” is used in the synthesis of Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate . This compound could potentially have various applications in the field of organic chemistry.

Application 4: Reduction to 4-Aminophenol

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” can be reduced to 4-Aminophenol . 4-Aminophenol is a useful compound in the synthesis of pharmaceuticals, dyes, and rubber chemicals.
  • Methods of Application or Experimental Procedures : The reduction was carried out with platinum(IV) oxide and hydrogen in ethanol at 20 - 30℃ for 1.5 hours .

Application 5: Preparation of Small Molecule Caspase-3 Inhibitors

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” is used in the preparation of a novel class of small molecule caspase-3 inhibitors . Caspase-3 is a protein that plays a key role in programmed cell death, and inhibitors of this protein have potential applications in the treatment of diseases such as cancer.

Application 6: Synthesis of Compounds Used as Herbicides, Fungicides, and Pesticides

  • Scientific Field : Agricultural Chemistry .
  • Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” is used in the synthesis of other compounds that are used as herbicides, fungicides, and pesticides . These compounds are important for protecting crops from pests and diseases.

properties

IUPAC Name

4-(1,3-dioxolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTSXXZWXWHAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456105
Record name 4-(1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxolan-2-yl)aniline

CAS RN

19073-14-4
Record name 4-(1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-nitrobenzaldehyde (7.55 g, 50 mmol) and ethyleneglycol (4.65 g, 75.0 mmol) in toluene (125 ml) was added 4-toluenesulphonic acid (100 mg, 0.5 mmol) and the mixture heated under reflux using a Dean-Stark water separator for 2 h. The solution was evaporated to dryness, the residue dissolved in EtOAc (125 ml), washed with saturated sodium hydrogen carbonate solution, dried and evaporated to dryness. The residue was dissolved in ethanol (200 ml) and hydrogenated over 10% Pd/C for 4 h at ambient temperature. The catalyst was removed by filtration, the ethanol evaporated to yield the title compound which was used without further purification.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of platinum dioxide (227 mg, 1.00 mmol) and sodium bicarbonate (420 mg, 5.00 mmol) under dry nitrogen was added a solution of 2-(4-nitrophenyl)-1,3-dioxolane (976 mg, 5.00 mmol) in EtOH (30.0 mL). The reaction mixture was bubbled with hydrogen for 15 min and then stirred under a hydrogen atmosphere (balloon) for 2 h. The reaction mixture was then filtered through a pad of Celite washing with MeOH. The filtrate was concentrated under reduced pressure to give the title compound (0.80 g, 96% yield).
Quantity
976 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
227 mg
Type
catalyst
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Wu, M Lu, Z Yan, X Tang, B Sun, W Liu… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of 1,2-benzisothiazol-3-one derivatives was synthesized and their biological activities were evaluated for inhibiting caspase-3 and -7 activities, in which some of them …
Number of citations: 19 www.sciencedirect.com
RJ Rahaim Jr, RE Maleczka Jr - Synthesis, 2006 - thieme-connect.com
A combination of palladium (II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane (PMHS) facilitates the room-temperature reduction of aromatic nitro compounds to …
Number of citations: 72 www.thieme-connect.com
R Qiu, M Yu, J Gong, J Tian, Y Huang, Y Wang… - European Journal of …, 2021 - Elsevier
The nuclear receptor retinoic acid receptor-related orphan receptor gamma-t (RORγt) is a transcription factor regulating Th17 cell differentiation and proliferation from naive CD4 + T …
Number of citations: 5 www.sciencedirect.com
J Riddle - 2009 - search.proquest.com
Tris (N-salicylideneamine) serves as a versatile structural platform that exhibits unique properties both in solution and solid state. By installing a variety of functionalities around this …
Number of citations: 0 search.proquest.com
E Tian, M Yu, M Feng, L Lu, C Liu, L Shen… - Pharmacological …, 2021 - Elsevier
To date, the overall response rate to checkpoint blockade remains unsatisfactory, partially due to the limited understanding of the tumor immune microenvironment. The retinoic acid-…
Number of citations: 5 www.sciencedirect.com

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